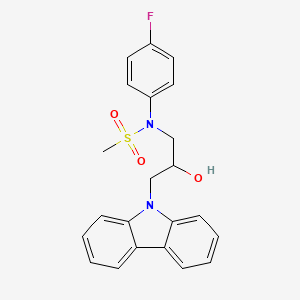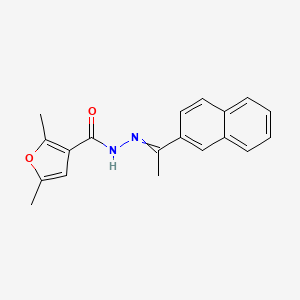![molecular formula C21H18N4O2S B10805387 N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10805387.png)
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a chemical compound with intricate molecular structure and diverse potential applications. This compound combines the chemical functionalities of a thienopyrazole ring, an imine group, and carboxamide group. It presents interesting reactivity and potential in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can be achieved through several steps:
Formation of thienopyrazole ring: : The starting materials typically include a pyrazole derivative and a thiophene derivative, which undergo cyclization under acidic or basic conditions.
Introduction of the imine group: : This involves the condensation of the resultant intermediate with an aldehyde, specifically 2-methoxybenzaldehyde, under mild acidic conditions.
Formation of the carboxamide group: : The final step involves the acylation of the intermediate product with an appropriate carboxylic acid or anhydride under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would typically involve optimizing these synthetic routes for large-scale production, focusing on maximizing yield, minimizing cost, and ensuring safety. This often involves refining reaction conditions, such as temperature, pressure, solvents, and catalysts.
Chemical Reactions Analysis
Types of Reactions: N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form various oxidized intermediates.
Reduction: : The imine group can be reduced to an amine under hydrogenation conditions.
Substitution: : The phenyl and thienopyrazole rings allow for electrophilic and nucleophilic substitution reactions.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophilic reagents like halogens for halogenation, and nucleophiles like amines for substitution.
Oxidation products: : Higher oxides of the original compound.
Reduction products: : Derivatives with reduced imine groups.
Substitution products: : Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is explored for its potential in organic synthesis as a versatile building block for creating more complex molecules.
Biology: In biological research, the compound's unique structure allows it to interact with various biomolecules, potentially serving as a lead compound in drug discovery.
Medicine: Its potential pharmacological properties make it an interesting candidate for developing new therapeutic agents, especially in targeting specific molecular pathways in diseases.
Industry: The compound's stability and reactivity profile lend it to applications in the development of novel materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes or receptors, modulating their activity.
Pathways: : It may influence signal transduction pathways, gene expression, or metabolic processes, depending on its specific binding interactions.
Comparison with Similar Compounds
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific combination of functional groups and thienopyrazole core. Similar compounds might include:
Thienopyrazole derivatives: : Compounds sharing the thienopyrazole ring but differing in side chains.
Imine-containing compounds: : Molecules with imine groups attached to aromatic systems.
Carboxamide derivatives: : Compounds featuring the carboxamide functionality but with different core structures.
This article should give you a comprehensive understanding of this intriguing compound and its various scientific applications.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-17-12-19(28-21(17)25(24-14)16-9-4-3-5-10-16)20(26)23-22-13-15-8-6-7-11-18(15)27-2/h3-13H,1-2H3,(H,23,26)/b22-13- |
InChI Key |
KULXDKAZKBPOBX-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C\C3=CC=CC=C3OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805305.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805306.png)
![N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B10805308.png)
![N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B10805320.png)

![3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10805333.png)
![Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B10805348.png)
![1-(2-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B10805352.png)
![2-[[5-(4-Bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805353.png)

![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805366.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805381.png)


